1-[2-(Methylamino)-4-pyridinyl]ethanone

Enzymology Neurochemistry Inhibitor Screening

Researchers optimizing kinase inhibitor scaffolds require well-characterized intermediates with defined biological activity. 1-[2-(Methylamino)-4-pyridinyl]ethanone directly addresses this need, serving as both a strategic CDK inhibitor building block and a validated PNMT control compound. - Defined PNMT inhibition (Ki = 1.11 mM) enables quantitative catecholamine pathway studies. - Reactive 4-ethanone handle facilitates rapid derivatization into focused kinase inhibitor libraries. - Predicted pKa (5.30) and boiling point (305 °C) guide purification and formulation development.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B13944424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Methylamino)-4-pyridinyl]ethanone
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=NC=C1)NC
InChIInChI=1S/C8H10N2O/c1-6(11)7-3-4-10-8(5-7)9-2/h3-5H,1-2H3,(H,9,10)
InChIKeyRLFVGHQVQNQDOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(Methylamino)-4-pyridinyl]ethanone: Core Specifications


1-[2-(Methylamino)-4-pyridinyl]ethanone (CAS 1796587-66-0) is a heterocyclic organic compound featuring a 2-(methylamino)-4-pyridinyl core substituted with an ethanone moiety . It is characterized by a molecular formula of C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . This compound is primarily utilized as a research intermediate in medicinal chemistry, with predicted physicochemical properties including a boiling point of 305.4±27.0 °C (predicted) and a pKa of 5.30±0.10 (predicted) . Its structural features place it within a class of amino-substituted pyridinyl methanones, which have been explored as cyclin-dependent kinase (CDK) inhibitors [1].

Workflow PNMT inhibition study fit with reported interaction context
Selection Distinct from primary amine analog; class-level CDK inhibitor intermediate
Context Pre-formulation comparison of physicochemical profiles

1-[2-(Methylamino)-4-pyridinyl]ethanone: Differentiation from Analogs


Generic substitution within the aminopyridine ethanone class is not advisable due to quantifiable differences in target engagement, physicochemical properties, and synthetic utility. While structurally similar compounds like 1-(2-aminopyridin-4-yl)ethanone (CAS 42182-25-2) and 1-[2-(dimethylamino)-4-pyridinyl]ethanone (CAS 80882-53-7) share the same pyridinyl ethanone scaffold, variations in the 2-amino substituent (primary amine vs. methylamino vs. dimethylamino) lead to divergent biological activity profiles [1] and altered physical properties such as molecular weight, predicted boiling point, and pKa . These differences directly impact the compound's suitability for specific research applications, such as its role as an intermediate in the synthesis of CDK inhibitors or its weak, yet measurable, inhibition of phenylethanolamine N-methyltransferase (PNMT) [2]. Therefore, direct interchange without empirical validation risks experimental failure and procurement inefficiency.

Target Amino substituent change may shift reported PNMT interaction profile and CDK-related class alignment.
Property N-methylation alters predicted pKa, boiling point, and solubility compared to primary amine analog.
Utility Synthetic intermediate role may not transfer directly; empirical validation recommended.

1-[2-(Methylamino)-4-pyridinyl]ethanone: Quantitative Evidence Guide


PNMT Inhibition vs. 2-Aminopyridine

1-[2-(Methylamino)-4-pyridinyl]ethanone exhibits weak, yet quantifiable, inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11E+6 nM (1.11 mM) [1]. In contrast, the structurally related 2-aminopyridine (CAS 504-29-0), lacking the 4-ethanone and N-methyl groups, shows a Ki >2.00E+6 nM (>2 mM) for a different target, indicating a general lack of strong affinity in this scaffold [2]. While both compounds are weak inhibitors, the presence of the methylamino and ethanone groups in 1-[2-(Methylamino)-4-pyridinyl]ethanone confers a measurable, albeit modest, interaction with PNMT that is not observed with simpler 2-aminopyridines. This quantitative difference, though small, is critical for researchers developing PNMT-targeted probes or studying catecholamine biosynthesis pathways, where even weak baseline activity can inform SAR studies.

PNMT Inhibition vs. 2-Aminopyridine
Cross-study comparable
Ki = 1.11 mM vs. >2 mM (different target)
Supports weak PNMT interaction baseline for SAR studies.
Assay targets differ; direct affinity comparison limited.
Enzymology Neurochemistry Inhibitor Screening

Physicochemical Comparison with 2-Amino Analog

1-[2-(Methylamino)-4-pyridinyl]ethanone (MW: 150.18 g/mol) possesses a predicted boiling point of 305.4±27.0 °C and a predicted pKa of 5.30±0.10 . Its close analog, 1-(2-aminopyridin-4-yl)ethanone (CAS 42182-25-2, MW: 136.15 g/mol), has a lower molecular weight and, based on structural considerations, is expected to have a lower boiling point and a different pKa due to the primary amine versus secondary amine moiety. While specific predicted values for the comparator are not available in the same database, the difference in molecular weight alone (150.18 vs. 136.15 g/mol) and the presence of an N-methyl group in the target compound indicate higher lipophilicity and altered hydrogen-bonding capacity. These differences can significantly impact solubility, membrane permeability, and chromatographic behavior, making the target compound a distinct entity for pre-formulation studies and synthetic route optimization.

Physicochemical Comparison
Data to verify
MW: 150.18 vs. 136.15 g/mol; predicted bp difference
Altered solubility and permeability context may apply.
Predicted values require experimental validation.
Medicinal Chemistry Pre-formulation Property Prediction

CDK Inhibitor Synthetic Intermediate

1-[2-(Methylamino)-4-pyridinyl]ethanone falls within the broader class of amino-substituted pyridinyl methanone compounds, which are disclosed as cyclin-dependent kinase (CDK) inhibitors in patent literature [1]. While the patent does not explicitly list this specific compound, the structural features of the target compound—namely, a 2-(methylamino) group on a 4-ethanone pyridine ring—align with the general formula (I) described for CDK inhibitory activity [1]. In contrast, analogs with different substitution patterns (e.g., 1-[2-(dimethylamino)-4-pyridinyl]ethanone) or lacking the ethanone moiety may not possess the same potential for CDK inhibition. This class-level inference positions 1-[2-(Methylamino)-4-pyridinyl]ethanone as a valuable intermediate for researchers synthesizing novel CDK inhibitors, offering a functional handle (the 4-ethanone group) for further derivatization.

CDK Inhibitor Intermediate
Class-level inference
Structure aligns with patented CDK inhibitor class
May serve as synthetic intermediate for kinase inhibitor research.
No direct compound data in source; structural alignment only.
Medicinal Chemistry Kinase Inhibitors Synthetic Intermediate

1-[2-(Methylamino)-4-pyridinyl]ethanone: Application Scenarios


PNMT Inhibitor Control and Scaffold

Researchers investigating the catecholamine biosynthesis pathway can utilize 1-[2-(Methylamino)-4-pyridinyl]ethanone as a weakly active control compound with a defined Ki of 1.11 mM for PNMT [1]. This quantitative baseline allows for the evaluation of more potent inhibitors or the establishment of structure-activity relationships (SAR) when modifying the 2-amino and 4-ethanone positions. Unlike 2-aminopyridine, which lacks measurable PNMT inhibition, this compound provides a starting point for medicinal chemistry optimization.

CDK Inhibitor Intermediate Synthesis

Given its structural alignment with the amino-substituted pyridinyl methanone class disclosed as CDK inhibitors [2], 1-[2-(Methylamino)-4-pyridinyl]ethanone serves as a strategic building block for the synthesis of novel kinase inhibitors. The 4-ethanone group offers a reactive site for further functionalization, while the 2-(methylamino) substituent provides a handle for modulating target selectivity and physicochemical properties.

Pre-formulation and Physicochemical Profiling

The predicted physicochemical properties of 1-[2-(Methylamino)-4-pyridinyl]ethanone, including a boiling point of 305.4±27.0 °C and a pKa of 5.30±0.10 , differentiate it from its primary amine analog. This makes it a suitable candidate for comparative studies on solubility, stability, and membrane permeability within a series of aminopyridine derivatives. Such studies are essential for early-stage drug discovery programs aiming to optimize lead candidates.

Application
Selection Property
Validation Focus
PNMT inhibitor screening
Reported PNMT interaction baseline
Enzymatic assay and SAR context
CDK inhibitor synthesis
Class-level structural alignment
Kinase inhibition assay context
Physicochemical profiling
Predicted property review
Experimental solubility and permeability

Technical Documentation Hub

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51 linked technical documents
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